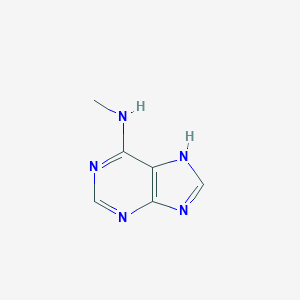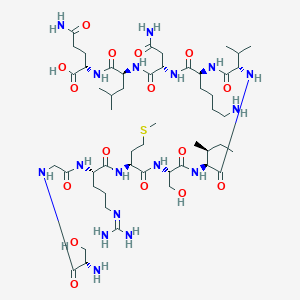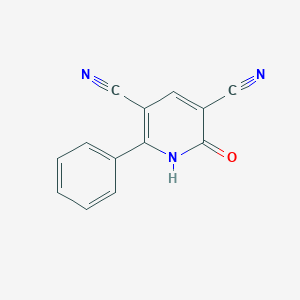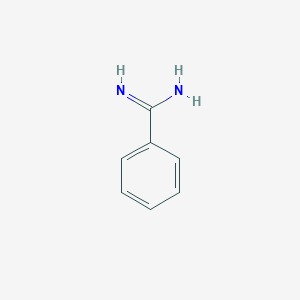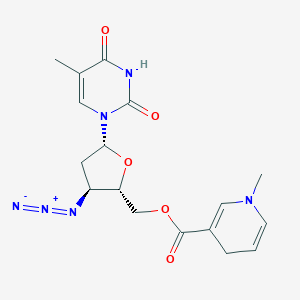
5'-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5'-(1,4-Dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine, commonly known as DAPD, is a nucleoside analogue that has been extensively studied for its antiviral properties. It was first synthesized in 1991 and has since been the subject of numerous scientific studies.
Mechanism of Action
DAPD is a nucleoside analogue that is incorporated into the viral DNA during replication. Once incorporated, it acts as a chain terminator, preventing further replication of the viral DNA. DAPD also inhibits the reverse transcriptase enzyme by binding to its active site, thereby preventing the enzyme from synthesizing new viral DNA.
Biochemical and Physiological Effects:
DAPD has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for antiviral and anticancer therapy. However, it has been shown to have some cytotoxic effects on normal cells, particularly at high concentrations. In addition, DAPD has been shown to have poor oral bioavailability, which limits its use as an oral medication.
Advantages and Limitations for Lab Experiments
DAPD has several advantages for use in laboratory experiments, including its high potency against HIV-1 and HBV, its low toxicity, and its ability to induce apoptosis in cancer cells. However, its poor oral bioavailability and cytotoxic effects on normal cells limit its use in certain experiments.
Future Directions
There are several future directions for research on DAPD, including the development of more efficient synthesis methods, the investigation of its potential use in combination with other antiviral or anticancer drugs, and the exploration of its potential use in other viral or cancer diseases. In addition, further research is needed to better understand the cytotoxic effects of DAPD on normal cells and to develop strategies to mitigate these effects.
Synthesis Methods
The synthesis of DAPD involves several steps, starting with the reaction of 3'-deoxythymidine with 1,4-dihydropyridine-3-carboxylic acid. This is followed by the addition of an azido group to the 3' position of the thymidine ring. The final step involves the acylation of the 5' hydroxyl group with the pyridine-3-carbonyl group. The resulting compound is a white crystalline solid with a molecular weight of 316.3 g/mol.
Scientific Research Applications
DAPD has been extensively studied for its antiviral properties, particularly against HIV-1 and hepatitis B virus (HBV). It has been shown to inhibit viral replication by interfering with the reverse transcriptase enzyme, which is essential for viral replication. In addition, DAPD has been investigated for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
properties
CAS RN |
116333-41-6 |
|---|---|
Molecular Formula |
C17H20N6O5 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 1-methyl-4H-pyridine-3-carboxylate |
InChI |
InChI=1S/C17H20N6O5/c1-10-7-23(17(26)19-15(10)24)14-6-12(20-21-18)13(28-14)9-27-16(25)11-4-3-5-22(2)8-11/h3,5,7-8,12-14H,4,6,9H2,1-2H3,(H,19,24,26)/t12-,13+,14+/m0/s1 |
InChI Key |
XUUPZVLCORYPPM-BFHYXJOUSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CN(C=CC3)C)N=[N+]=[N-] |
Other CAS RN |
116333-41-6 |
synonyms |
5'-((1-methyl-1,4-dihydropyridin-3-yl)carbonyl)-3'-azido-3'-deoxythymidine 5'-(1,4-dihydro-1-methyl-3-pyridinylcarbonyl)-3'-azido-3'-deoxythymidine AZT-CDS DPAZT H(2)PyrAZT H2PyrAZT HPAZT ZDV chemical delivery system ZDV-5'-(1,4-dihydrotrigonellinate) ZDV-CDS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





